propyl 4-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate
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Overview
Description
Propyl 4-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with methoxy groups and an ester linkage. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 4-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate typically involves multiple steps. One common method includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting 3,4-dimethoxyaniline with an appropriate acylating agent, such as acetic anhydride, under reflux conditions.
Acetylation: The resulting intermediate is then acetylated using acetic anhydride to introduce the acetyl group.
Esterification: The final step involves the esterification of the acetylated intermediate with propyl 4-aminobenzoate in the presence of a suitable catalyst, such as sulfuric acid, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The carbonyl groups in the quinazolinone core can be reduced to form alcohols.
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of carboxylic acids and alcohols.
Scientific Research Applications
Propyl 4-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of propyl 4-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes and receptors, modulating their activity. The methoxy groups and ester linkage may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-4-propyl-quinazoline
- 4-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)butanoic acid
- 3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid
Uniqueness
Propyl 4-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate stands out due to its specific ester linkage and the presence of both methoxy and acetyl groups
Properties
Molecular Formula |
C22H23N3O6 |
---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
propyl 4-[[2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C22H23N3O6/c1-4-9-31-22(28)14-5-7-15(8-6-14)24-20(26)12-25-13-23-17-11-19(30-3)18(29-2)10-16(17)21(25)27/h5-8,10-11,13H,4,9,12H2,1-3H3,(H,24,26) |
InChI Key |
LUXHLIVRYLKLBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=CC(=C(C=C3C2=O)OC)OC |
Origin of Product |
United States |
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